4-硝基苯基 β-D-纤维二糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

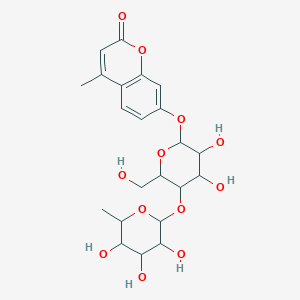

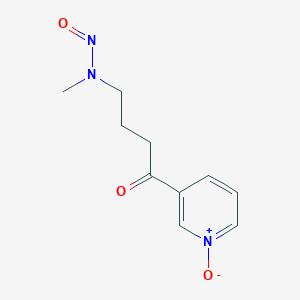

4-Nitrophenyl beta-D-cellobioside is a cellotriose analog and a chromogenic substrate . It is commonly used for the detection of cellulase activity . Exoglucanases, endoglucanases, and β-glucosidases hydrolyze 4-Nitrophenyl beta-D-cellobioside to yield p-nitrophenol (PNP) .

Synthesis Analysis

4-Nitrophenyl beta-D-cellobioside has been used as a substrate to assay β-D-celluliosidase or cellobiohydrolase (exocellulase) activity in the microbial community .Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl beta-D-cellobioside is C18H25NO13 .Chemical Reactions Analysis

Exoglucanase, endoglucanase, and β-glucosidase hydrolyze 4-nitrophenyl β-D-cellobioside to form p-nitrophenol (PNP) .Physical And Chemical Properties Analysis

4-Nitrophenyl beta-D-cellobioside is a powder that is soluble in water (49.00-51.00 mg/mL) and should be stored at 2-8°C . Its optical activity is [α]20/D −86±2°, c = 1% in methanol: water (2:3) and it has ≤0.05% free 4-nitrophenol .科学研究应用

Assay for β-D-celluliosidase or Cellobiohydrolase (Exocellulase) Activity

4-Nitrophenyl β-D-cellobioside is used as a substrate to assay β-D-celluliosidase or cellobiohydrolase (exocellulase) activity in the microbial community . This enzyme is produced by various bacteria and fungi and acts at the chains end of cellulose, resulting in the release of glucose as well as cellobiose .

Study of Endoglucanase Activity

This compound has also been used as a substrate to study the activity of endoglucanase . Endoglucanases are enzymes that cleave internal β-1,4-glycosidic bonds in cellulose, leading to the production of smaller polysaccharides .

Hydrolysis Studies

The hydrolysis of 4-nitrophenyl-beta-D-cellobioside releases 4-nitrophenol, which has distinctive absorption at 405 nm . This property can be used to study the hydrolysis mechanism of various enzymes.

Biofuel Production

Cellulases, including cellobiohydrolases, play a crucial role in the hydrolysis of cellulose, a major component of plant biomass . The hydrolysis products can be used as substrates for biofuel production .

Biorefinery Strategies

The value of cellulose as a renewable source of energy has made cellulose hydrolysis the subject of intense research and industrial interest . The use of 4-nitrophenyl-beta-D-cellobioside can aid in the development of efficient biorefinery strategies.

Protein Engineering

In protein engineering, 4-nitrophenyl-beta-D-cellobioside can be used to optimize the protein sequence encoding for enzymes like Lytic Polysaccharide Monooxygenases (LPMOs) . The engineered enzymes with higher activity and thermal stability provide a better tool for cellulose depolymerization .

作用机制

Cellobiohydrolases or exoglucanases are produced by various bacteria and fungi with catalytic modules belonging to families 5, 6, 7, 9, 48, and 74 glycoside hydrolases, which act at the chains end of cellulose resulting in the release of glucose as well as cellobiose . The CBH I and II work processively from reducing and nonreducing ends of the cellulose chain, respectively .

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-KFRZSCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitrophenyl-beta-D-cellobioside | |

CAS RN |

3482-57-3 |

Source

|

| Record name | 4-Nitrophenyl beta-cellobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How does 4-Nitrophenyl β-D-cellobioside help characterize cellulases?

A: 4-Nitrophenyl β-D-cellobioside acts as a chromogenic substrate for certain cellulases. When cleaved by an enzyme, it releases 4-nitrophenol, a yellow compound that can be easily quantified by measuring its absorbance at 405 nm using a spectrophotometer. This allows researchers to assess the activity of cellulases and investigate their substrate specificity. Notably, the research articles highlight that some acid cellulases, like the one isolated from Bacillus sp. KSM-330 [], exhibit minimal activity towards 4-Nitrophenyl β-D-cellobioside, suggesting a preference for longer cellulose chains.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

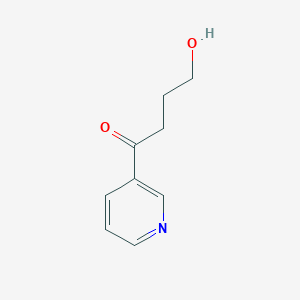

![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)